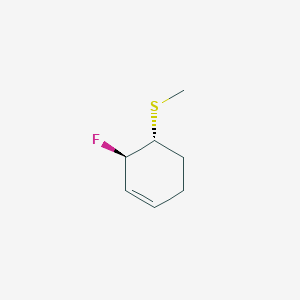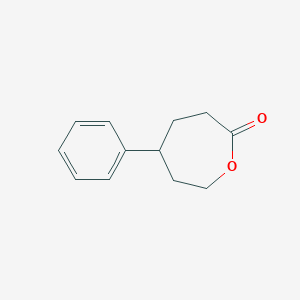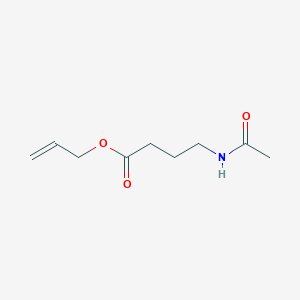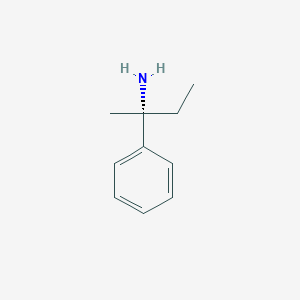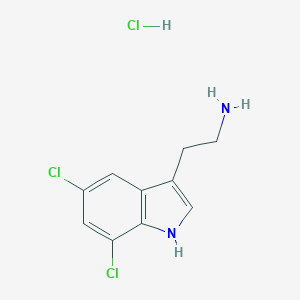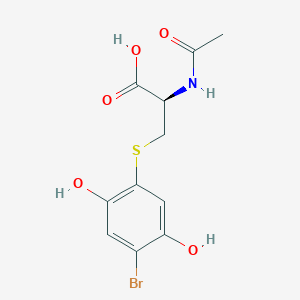
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone, also known as BACH, is a synthetic compound that has been extensively studied for its potential use in scientific research. BACH has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating a range of cellular processes.
Mecanismo De Acción
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone acts as a potent antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been shown to modulate various cellular signaling pathways, including the MAPK and PI3K/Akt pathways. These effects are thought to be mediated by the ability of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone to modify the redox state of cells.
Efectos Bioquímicos Y Fisiológicos
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has been found to have a variety of biochemical and physiological effects, including the upregulation of antioxidant enzymes, the inhibition of pro-inflammatory cytokines, and the modulation of cell cycle regulators. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been shown to protect against oxidative stress-induced cell death and to promote cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone in lab experiments include its potent antioxidant activity, its ability to modulate cellular signaling pathways, and its potential therapeutic applications. However, the limitations of using 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone include its potential toxicity at high concentrations and the need for further investigation into its long-term effects.
Direcciones Futuras
For the study of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone include investigating its potential use as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Further studies are also needed to investigate the long-term effects of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone and to optimize its dosing and administration. Finally, the development of new synthetic methods for the production of 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone may also be of interest for future research.
Métodos De Síntesis
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone can be synthesized through a series of chemical reactions starting from hydroquinone. The synthesis involves the bromination of hydroquinone, followed by the addition of N-acetylcysteine to form the final product.
Aplicaciones Científicas De Investigación
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has been used in a variety of scientific research applications, including the study of oxidative stress, cellular signaling pathways, and the regulation of gene expression. 2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone has also been investigated for its potential use as an antioxidant and as a therapeutic agent for the treatment of various diseases.
Propiedades
Número CAS |
126216-13-5 |
|---|---|
Nombre del producto |
2-Bromo-5-(N-acetylcystein-S-yl)hydroquinone |
Fórmula molecular |
C11H12BrNO5S |
Peso molecular |
350.19 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(4-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO5S/c1-5(14)13-7(11(17)18)4-19-10-3-8(15)6(12)2-9(10)16/h2-3,7,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t7-/m0/s1 |
Clave InChI |
BAWSSZXNXYCICI-ZETCQYMHSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
SMILES |
CC(=O)NC(CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1=C(C=C(C(=C1)O)Br)O)C(=O)O |
Otros números CAS |
126216-13-5 |
Sinónimos |
2-bromo-5-(N-acetylcystein-S-yl)hydroquinone BMACHQ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



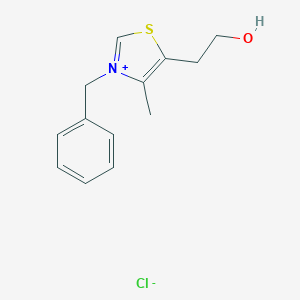
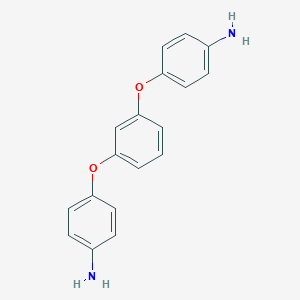
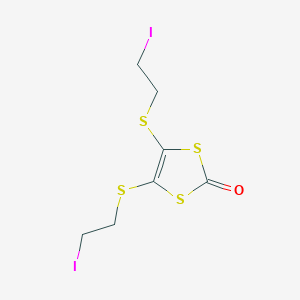
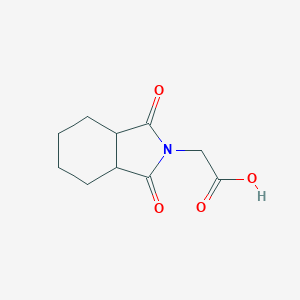
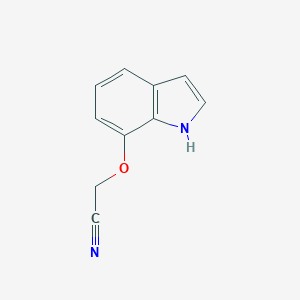
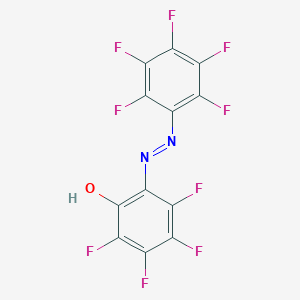
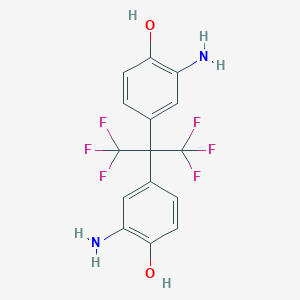
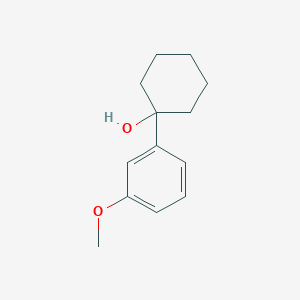
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
